molecular formula C22H20N2O2S B2563014 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-27-2

7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2563014
CAS No.: 900003-27-2
M. Wt: 376.47
InChI Key: BZFMHMCCKVTKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antioxidant and Anticancer Activities : Various fused oxazine derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds, including pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, are expected to possess significant chemical and pharmacological properties due to their complex heterocyclic structures (Mahmoud, El-Bordany, & Elsayed, 2017).

  • Antimicrobial Activity : Novel quinazolinone derivatives, including those with fused heterocycles like pyrazole and triazole, have been synthesized and shown to exhibit antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

  • Anti-Inflammatory Properties : Some heterocyclic derivatives, particularly those incorporating the thiophene moiety, have been synthesized and shown to possess potent anti-inflammatory activities. This demonstrates the potential therapeutic applications of such compounds in treating inflammation-related disorders (Sharma, Srivastava, & Kumar, 2005).

Structural and Chemical Properties

  • Hydrogen-Bonded Structures : Studies on benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines have revealed various hydrogen-bonded structures, demonstrating the significance of intermolecular interactions in determining the crystal packing and stability of these compounds. This information is crucial for understanding the chemical behavior and reactivity of related heterocyclic compounds (Castillo et al., 2009).

Properties

IUPAC Name

7-ethoxy-2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-25-20-10-6-9-17-19-13-18(15-7-4-3-5-8-15)23-24(19)22(26-21(17)20)16-11-12-27-14-16/h3-12,14,19,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFMHMCCKVTKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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